

A Comparative Analysis of Leucodelphinidin Content in Different Plant Varieties

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Compound of Interest

Compound Name: *Leucodelphinidin*

Cat. No.: *B1674827*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **Leucodelphinidin** content in various plant species. **Leucodelphinidin** is a colorless leucoanthocyanidin, a type of flavonoid, that serves as a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and the colored anthocyanin, delphinidin.[1] Its presence and concentration in plants are of significant interest due to its potential antioxidant properties and its role as a precursor to other bioactive compounds.[2]

While a comprehensive quantitative comparison of **Leucodelphinidin** across a wide range of plants is limited in publicly available literature, this guide compiles a list of plant varieties known to contain this compound. Furthermore, it provides detailed experimental protocols for the extraction and quantification of **Leucodelphinidin**, adapted from established methods for similar flavonoids.

Data on Leucodelphinidin Content

Direct quantitative data on **Leucodelphinidin** content in different plant varieties is not extensively available in a comparative format. However, numerous studies have identified its presence in a variety of plant tissues. The following table lists some of the plant species reported to contain **Leucodelphinidin**. The actual concentration can vary significantly based on the specific cultivar, growing conditions, and the part of the plant being analyzed.

Plant Species	Common Name	Plant Part(s) Where Found
<i>Acacia auriculiformis</i>	Auri, Earleaf acacia	Not specified
<i>Aesculus hippocastanum</i>	Horse chestnut	Rind/Bark/Cortex
<i>Arachis hypogaea</i>	Peanut, Earth nut	Seeds
<i>Arbutus unedo</i>	Strawberry tree, Arbutus	Leaf
<i>Caesalpinia pulcherrima</i>	Peacock flower, Barbados pride	Not specified
<i>Ceratonia siliqua</i>	Carob tree	Fruit
<i>Cleistanthus collinus</i>	Karada	Bark
<i>Eucalyptus pilularis</i>	Blackbutt	Kino (gum)
<i>Ficus bengalensis</i>	Banyan tree	Bark
<i>Gossypium hirsutum</i>	Upland cotton	Not specified
<i>Hamamelis virginiana</i>	American witch hazel	Leaf
<i>Hippophae rhamnoides</i>	Sea buckthorn	Leaf
<i>Humulus lupulus</i>	Common hop	Leaf
<i>Koenigia coriaria</i>	Not specified	Not specified
<i>Musa acuminata</i> × <i>balbisiana</i>	Banana	Fruit
<i>Nelumbo nucifera</i>	Sacred lotus	Leaf
<i>Phyllanthus emblica</i>	Indian gooseberry, Emblic	Rind/Bark/Cortex
<i>Quercus alba</i>	White oak	Rind/Bark/Cortex
<i>Quercus robur</i>	English oak, Common oak	Rind/Bark/Cortex
<i>Rumex hymenosepalus</i>	Canaigre, Arizona dock	Root
<i>Schinus molle</i>	California peppertree	Leaf
<i>Terminalia alata</i>	Indian laurel	Not specified
<i>Vicia faba</i>	Fava bean, Bell-bean	Seed

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of **Leucodelphinidin** from plant materials. These protocols are adapted from established methods for anthocyanins and other flavonoids and should be optimized for the specific plant matrix being studied.

Extraction of Leucodelphinidin

This protocol describes a solid-liquid extraction method suitable for obtaining **Leucodelphinidin** from various plant tissues.

Materials and Reagents:

- Fresh or freeze-dried plant material
- Liquid nitrogen
- Extraction solvent: Acidified methanol (Methanol with 1% HCl, v/v) or acetone:water (70:30, v/v) with 0.1% TFA.[3]
- Mortar and pestle or a high-speed blender
- Centrifuge and centrifuge tubes
- Rotary evaporator
- 0.45 µm syringe filters

Procedure:

- Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant material to a fine powder using a mortar and pestle with liquid nitrogen or a high-speed blender.
- Extraction:
 - To the powdered plant material, add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

- Vortex or sonicate the mixture for 30 minutes at room temperature, protected from light.
- Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
- Repeat the extraction process on the residue two more times to ensure complete extraction.
- Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
- Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis. Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Quantification of Leucodelphinidin by HPLC-DAD

This protocol outlines the use of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the quantification of **Leucodelphinidin**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
- Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase A: 5% formic acid in ultrapure water (v/v).[4]
- Mobile Phase B: 100% Acetonitrile.[4]
- Gradient Elution:
 - 0-5 min: 5% B
 - 5-20 min: 5-25% B
 - 20-30 min: 25-50% B
 - 30-35 min: 50-5% B

- 35-40 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: **Leucodelphinidin** is colorless, so direct detection at a specific wavelength is challenging. A common approach is to monitor at a low UV wavelength (e.g., 280 nm) where many flavonoids absorb. For more specific detection, derivatization to a colored product or the use of mass spectrometry is recommended.
- Injection Volume: 20 µL

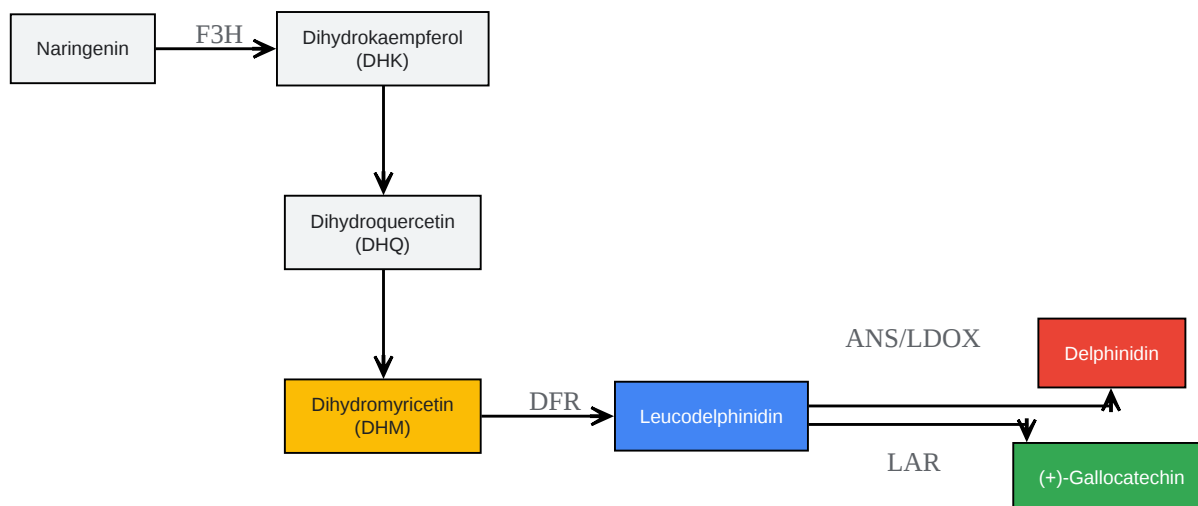
Procedure:

- Standard Preparation: Prepare a stock solution of a **Leucodelphinidin** standard (if available) of known concentration in the mobile phase. Generate a calibration curve by preparing a series of dilutions from the stock solution.
- Sample Analysis: Inject the filtered plant extract onto the HPLC system.
- Quantification: Identify the **Leucodelphinidin** peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of **Leucodelphinidin** by integrating the peak area and comparing it to the calibration curve.

Visualizations

Biosynthesis of Leucodelphinidin

The following diagram illustrates the key steps in the flavonoid biosynthesis pathway leading to the formation of **Leucodelphinidin**.

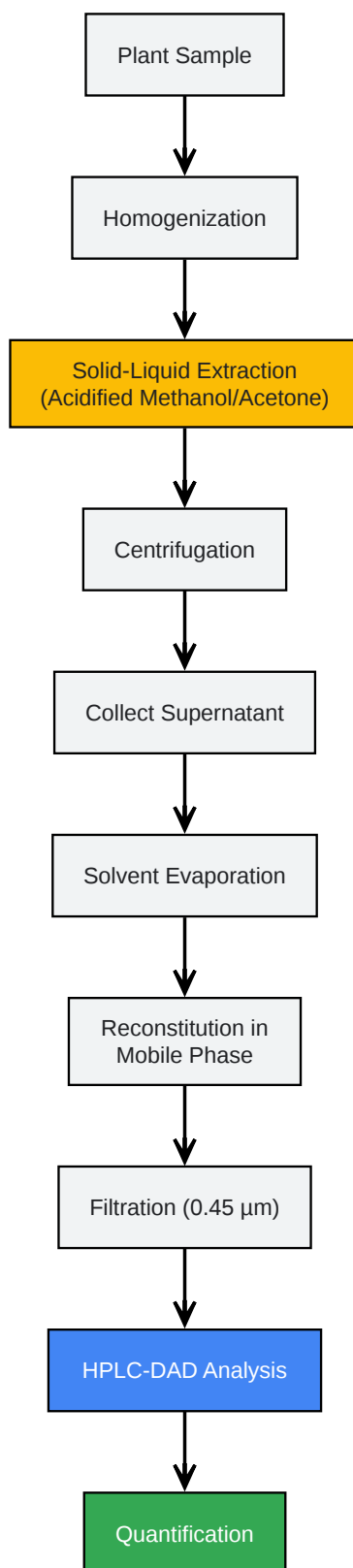


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Caption: Biosynthesis pathway of **Leucodelphinidin**.

Experimental Workflow for Leucodelphinidin Analysis

This diagram outlines the general workflow for the extraction and quantification of **Leucodelphinidin** from plant samples.

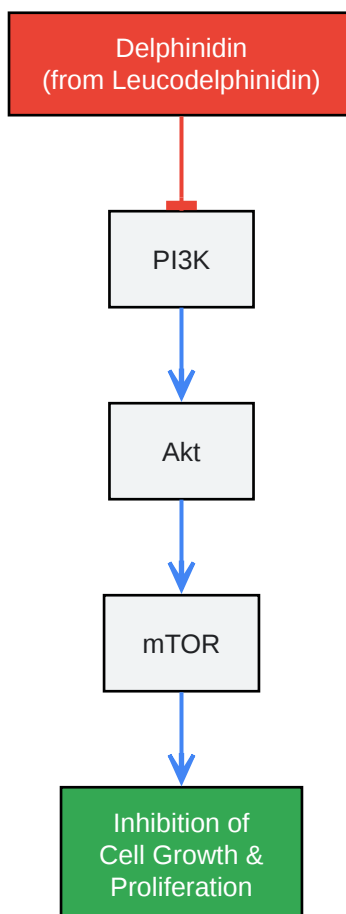


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Caption: Workflow for **Leucodelphinidin** analysis.

Potential Signaling Pathway Involvement of Delphinidin

While direct signaling pathways for **Leucodelphinidin** are not well-elucidated, its downstream product, delphinidin, has been shown to interact with various cellular signaling pathways. The following diagram illustrates a potential pathway influenced by delphinidin. It is important to note that this is a representation of the activity of a **Leucodelphinidin** derivative.



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